ビオチン-PEG2-C6-アジド

概要

説明

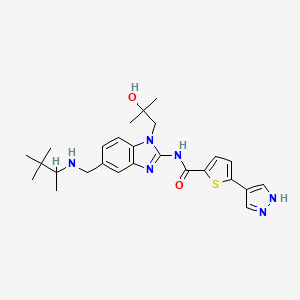

Biotin-PEG2-C6-Azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTAC . It is a click chemistry reagent, containing an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Synthesis Analysis

The azide group in Biotin-PEG2-C6-Azide can react with either alkyne moiety in Cu (I)-catalyzed Click Chemistry reaction or DBCO moiety in copper-free Click Chemistry reaction to form a stable triazole linkage .Molecular Structure Analysis

Biotin-PEG2-C6-Azide has a molecular weight of 513.7 g/mol and a molecular formula of C22H39N7O5S . The azide group can react with either Alkyne moiety in Cu (I)-catalyzed Click Chemistry reaction or DBCO moiety in copper-free Click Chemistry reaction to form a stable triazole linkage .Chemical Reactions Analysis

The azide group in Biotin-PEG2-C6-Azide can react with either alkyne moiety in Cu (I)-catalyzed Click Chemistry reaction or DBCO moiety in copper-free Click Chemistry reaction to form a stable triazole linkage .Physical And Chemical Properties Analysis

Biotin-PEG2-C6-Azide is a solid substance . More detailed physical and chemical properties are not available from the search results.科学的研究の応用

分子生物学における用途

ビオチンは、ストレプトアビジンおよびアビジンに対する非常に高い親和性のために、分子生物学の用途において重要な分子です {svg_1}. ビオチンは、モビリティシフトアッセイや、濃縮、精製、固体表面への付着に使用されます {svg_2}. ビオチンは、標的分子を色素または酵素で標識されたストレプトアビジンで標識するためにも使用できます {svg_3}.

タンパク質の検出と精製

ビオチンで標識されたタンパク質(ビオチン化されている)は、酵素結合免疫吸着アッセイ(ELISA)、ウェスタンブロット分析、免疫組織化学(IHC)、免疫沈降(IP)などの多くのタンパク質研究アプリケーションで、ルーチン的にアビジンコンジュゲートを使用して検出または精製されます {svg_4}.

クリックケミストリーアプリケーション

ビオチン-PEG2-C6-アジドは、ビオチン基とアジド基を含むPEGリンカーです {svg_5}. アジド基は、Cu(I)触媒クリックケミストリー反応におけるアルキン部分または銅フリークリックケミストリー反応におけるDBCO部分と反応して、安定なトリアゾール結合を形成できます {svg_6}.

固体表面への付着

ビオチンは、分子を固体表面に付着させるために使用されます {svg_7}. これは、バイオセンサーや診断ツールの開発において特に役立ちます。

濃縮研究

ビオチンは、特定の分子の濃縮に使用されます {svg_8}. これは、特定のタンパク質や遺伝子のサブセットが研究されているプロテオミクスやゲノミクス研究において特に役立ちます。

モビリティシフトアッセイ

ビオチンは、モビリティシフトアッセイで使用されます {svg_9}. これらのアッセイは、タンパク質-DNA相互作用を研究するために使用され、ビオチンの添加により、これらの相互作用を検出および分析することができます。

作用機序

Target of Action

Biotin-PEG2-C6-Azide is a click chemistry reagent . It is primarily used in the synthesis of PROTACs , which are designed to target specific proteins for degradation . The primary targets of Biotin-PEG2-C6-Azide are therefore the proteins that are intended to be degraded by the PROTAC.

Mode of Action

Biotin-PEG2-C6-Azide contains an Azide group . This Azide group can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . Additionally, it can also undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . These reactions allow Biotin-PEG2-C6-Azide to form a stable triazole linkage with the target proteins .

Biochemical Pathways

The biochemical pathways affected by Biotin-PEG2-C6-Azide are dependent on the specific proteins targeted by the PROTACs. By degrading these proteins, the PROTACs can disrupt the biochemical pathways in which these proteins are involved .

Pharmacokinetics

As a peg-based compound, it is expected to have good water solubility and biocompatibility . These properties can enhance the bioavailability of the compound.

Result of Action

The result of Biotin-PEG2-C6-Azide’s action is the degradation of the target proteins . This can lead to various molecular and cellular effects, depending on the functions of the degraded proteins.

Action Environment

The action of Biotin-PEG2-C6-Azide can be influenced by various environmental factors. For example, the efficiency of the CuAAC and SPAAC reactions can be affected by the presence of copper ions and the pH of the environment . Additionally, the stability of the compound can be influenced by factors such as temperature and humidity .

Safety and Hazards

Biotin-PEG2-C6-Azide is not classified as a hazard . In case of skin contact, wash the affected area with water for 15 minutes and seek medical advice if irritation occurs . In case of eye contact, flush the eye with water for 15 minutes and seek medical advice if irritation occurs . If inhaled, remove to fresh air and seek medical attention if symptoms persist .

生化学分析

Biochemical Properties

Biotin-PEG2-C6-Azide plays a crucial role in biochemical reactions due to its ability to undergo click chemistry reactions. The biotin moiety allows for strong binding to avidin or streptavidin, which are proteins commonly used in biochemical assays. The PEG linker provides flexibility and reduces steric hindrance, enhancing the efficiency of the conjugation process. The azide group enables the compound to participate in CuAAc and SPAAC reactions, allowing for the attachment of various biomolecules containing alkyne or dibenzocyclooctyne (DBCO) groups .

Cellular Effects

Biotin-PEG2-C6-Azide influences various cellular processes by facilitating the targeted delivery of biomolecules. This compound can be used to label and track proteins, nucleic acids, and other cellular components. By conjugating with specific biomolecules, Biotin-PEG2-C6-Azide can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can be used to study protein-protein interactions, monitor gene expression levels, and investigate metabolic pathways .

Molecular Mechanism

The molecular mechanism of Biotin-PEG2-C6-Azide involves its ability to form stable covalent bonds with target biomolecules through click chemistry reactions. The biotin moiety binds to avidin or streptavidin with high affinity, while the azide group reacts with alkyne or DBCO groups to form triazole linkages. This enables the precise and efficient conjugation of biomolecules, facilitating their detection, isolation, and analysis. Additionally, the PEG linker provides flexibility and reduces steric hindrance, enhancing the overall efficiency of the conjugation process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Biotin-PEG2-C6-Azide can vary over time depending on factors such as stability and degradation. The compound is generally stable when stored at -20°C, but its stability may decrease over time when exposed to higher temperatures or repeated freeze-thaw cycles. Long-term studies have shown that Biotin-PEG2-C6-Azide can maintain its activity for several months when stored properly. Degradation products may form over extended periods, potentially affecting its efficacy in biochemical assays .

Dosage Effects in Animal Models

The effects of Biotin-PEG2-C6-Azide in animal models can vary with different dosages. At lower doses, the compound is generally well-tolerated and can be used to study various biological processes without causing significant adverse effects. At higher doses, Biotin-PEG2-C6-Azide may exhibit toxic effects, including cellular toxicity and organ damage. It is important to carefully optimize the dosage to achieve the desired effects while minimizing potential toxicity .

Metabolic Pathways

Biotin-PEG2-C6-Azide is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The biotin moiety can be recognized by biotin-dependent enzymes, such as carboxylases, which play essential roles in metabolic processes. Additionally, the azide group can participate in click chemistry reactions, allowing for the modification of metabolic intermediates and the study of metabolic flux. These interactions can provide valuable insights into cellular metabolism and the regulation of metabolic pathways .

Transport and Distribution

The transport and distribution of Biotin-PEG2-C6-Azide within cells and tissues are influenced by its interactions with transporters and binding proteins. The biotin moiety can be recognized by biotin transporters, facilitating its uptake into cells. Once inside the cell, Biotin-PEG2-C6-Azide can be distributed to various cellular compartments, depending on its conjugation with specific biomolecules. The PEG linker enhances the solubility and stability of the compound, allowing for efficient transport and distribution within the cellular environment .

Subcellular Localization

The subcellular localization of Biotin-PEG2-C6-Azide is determined by its conjugation with specific targeting signals or post-translational modifications. For example, the compound can be directed to the nucleus, mitochondria, or other organelles by attaching to targeting peptides or proteins. This allows for the precise localization of Biotin-PEG2-C6-Azide within specific cellular compartments, enabling the study of subcellular processes and the investigation of organelle-specific functions .

特性

IUPAC Name |

N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-6-azidohexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39N7O5S/c23-29-26-9-5-1-2-7-19(30)24-10-12-33-14-15-34-13-11-25-20(31)8-4-3-6-18-21-17(16-35-18)27-22(32)28-21/h17-18,21H,1-16H2,(H,24,30)(H,25,31)(H2,27,28,32)/t17-,18-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYAZUAAGKILBHO-WFXMLNOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CCCCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCNC(=O)CCCCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39N7O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Fluoro-4-(2-methyl-8-((3-(methylsulfonyl)benzyl)amino)imidazo[1,2-a]pyrazin-3-yl)phenol](/img/structure/B606050.png)

![1-(4-chloro-3,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol](/img/structure/B606051.png)

![(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B606052.png)

![Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-](/img/structure/B606057.png)

![1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B606066.png)